5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one
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Overview
Description
5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one is a chemical compound with the molecular formula C11H17ClN4O. It is a pyridazinone derivative known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a piperidinylamino group attached to a dihydropyridazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method starts with the chlorination of a suitable precursor, followed by the introduction of the methyl and piperidinylamino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as:
- Chlorination of the precursor compound.
- Methylation using methylating agents.
- Introduction of the piperidinylamino group through nucleophilic substitution reactions.
- Purification and isolation of the final product using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridazinone compounds.
Scientific Research Applications
5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its use as a biocide and preservative.
5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester: Used in the synthesis of various organic compounds.
Uniqueness
5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-15-5-3-4-8(7-15)14-10-9(12)6-13-16(2)11(10)17/h6,8,14H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCUVKXXNBAUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NC2=C(C=NN(C2=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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